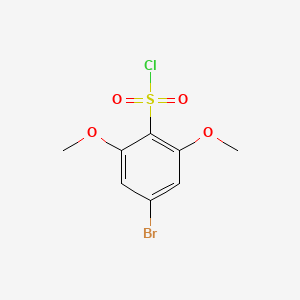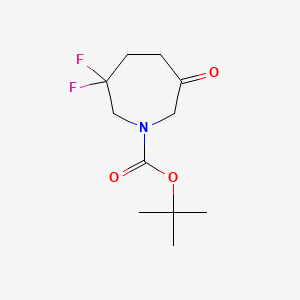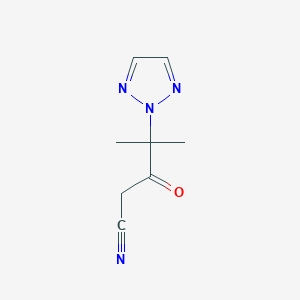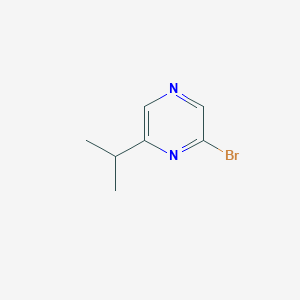
2-Bromo-6-isopropylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-isopropyl-pyrazine is a brominated pyrazine derivative with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol. Pyrazines are nitrogen-containing heterocyclic aromatic compounds, and this particular derivative is characterized by the presence of a bromine atom and an isopropyl group attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropyl-pyrazine typically involves the bromination of 6-isopropyl-pyrazine. This can be achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst or solvent. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-isopropyl-pyrazine may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the scale of production, cost efficiency, and safety considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-isopropyl-pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-Bromo-6-isopropyl-pyrazine can lead to the formation of pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce 2-Bromo-6-isopropyl-pyrazine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-isopropyl-pyrazine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or reagent in biological studies to investigate the interactions of pyrazine derivatives with biological molecules.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-6-isopropyl-pyrazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Bromo-6-isopropyl-pyrazine is similar to other brominated pyrazines and pyrazine derivatives. Some of these similar compounds include:
2-Bromo-pyrazine: Lacks the isopropyl group.
6-Isopropyl-pyrazine: Lacks the bromine atom.
2-Chloro-6-isopropyl-pyrazine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of both a bromine atom and an isopropyl group on the pyrazine ring makes 2-Bromo-6-isopropyl-pyrazine unique compared to other pyrazine derivatives
Propriétés
Numéro CAS |
1086382-94-6 |
|---|---|
Formule moléculaire |
C7H9BrN2 |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-bromo-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3 |
Clé InChI |
ZVRPFWMAFFULEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


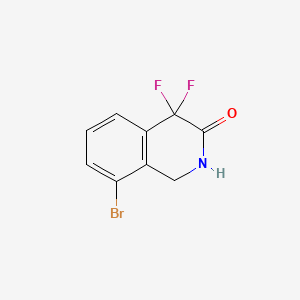
![tert-butyl (3aS,8bR)-4-amino-7-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361689.png)
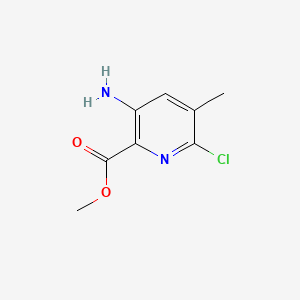
![carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B15361708.png)
![(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B15361718.png)
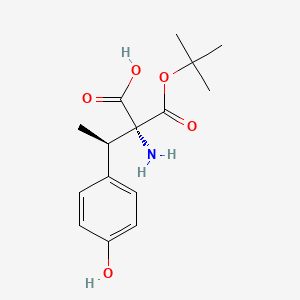
![2-Methyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B15361724.png)

![2-Oxaspiro[3.3]heptan-7-amine;hydrochloride](/img/structure/B15361727.png)

![1-[6-[2-[[4-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]phenyl]methoxy]phenyl]pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B15361734.png)
